![molecular formula C8H11BrN2 B1294239 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine CAS No. 701298-97-7](/img/structure/B1294239.png)

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

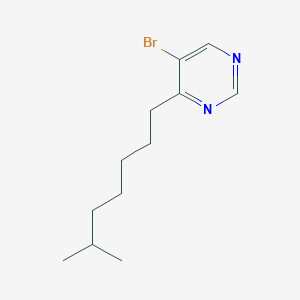

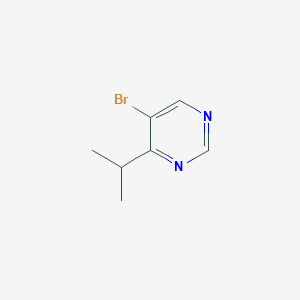

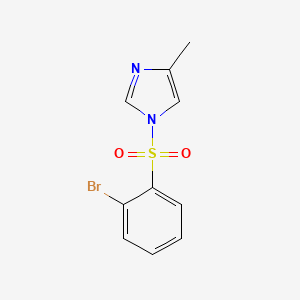

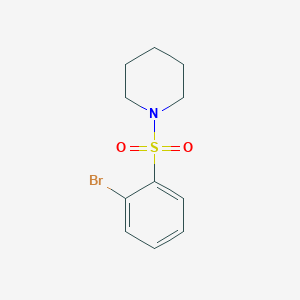

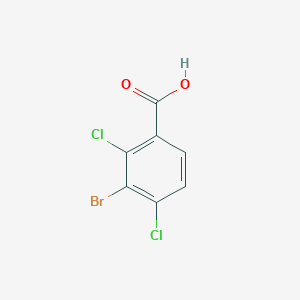

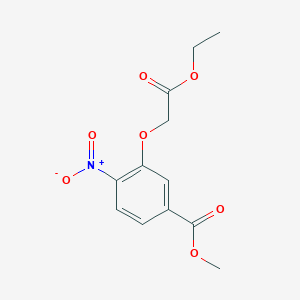

The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine derivatives has been explored through various methods. One approach involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone to yield novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their 2,5-dehydrogenated analogues . Another method includes the reaction of 2-methylimidazoles and 2-methylbenzimidazole with a γ-bromomethyl enone, which upon cyclization under basic conditions, produces imidazolo[a]azepines . Additionally, the synthesis of pyrido[2,3-d]azepine derivatives has been achieved using a multicomponent reaction involving isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate in the presence of an ionic liquid and magnetic nanocomposites as a nanocatalyst .

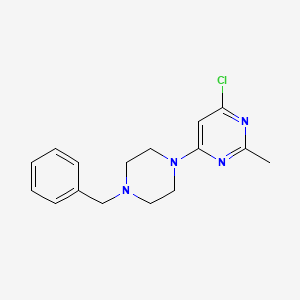

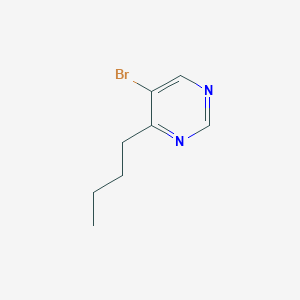

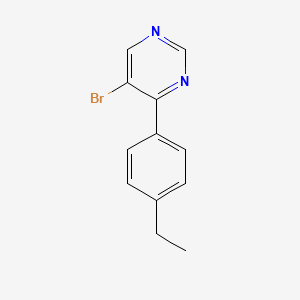

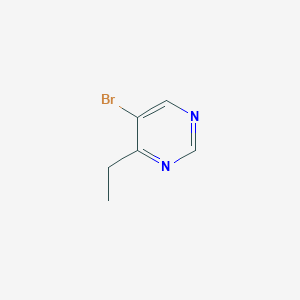

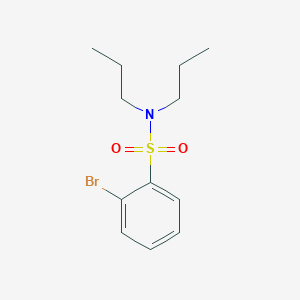

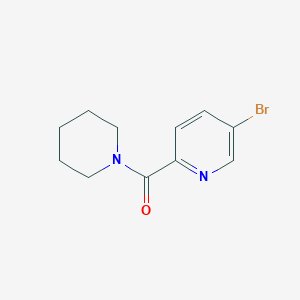

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of the imidazo[1,2-a]azepine core, which is a bicyclic structure consisting of an imidazole ring fused to a seven-membered azepine ring. The derivatives synthesized in the studies mentioned include various substitutions on the imidazo[1,2-a]azepine core, which can influence the chemical and biological properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are typically nucleophilic substitutions and cyclization reactions. The use of brominated precursors facilitates the formation of the imidazo[1,2-a]azepine ring through intramolecular attacks by nitrogen-containing groups. The presence of a base in the reaction mixture is crucial for the cyclization step to occur . The multicomponent reactions described in the synthesis of pyrido[2,3-d]azepine derivatives also involve the formation of multiple bonds in a single reaction step, showcasing the complexity and efficiency of these synthetic methods .

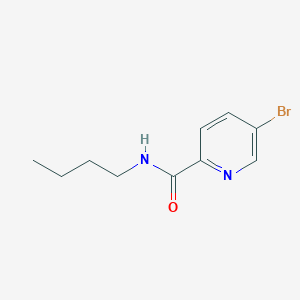

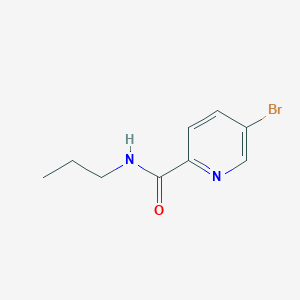

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized imidazo[1,2-a]azepine derivatives are influenced by their molecular structure. The presence of the NH group in some of the synthesized pyridine derivatives, for example, imparts potential antioxidant properties, as evidenced by radical trapping and ferric reduction experiments . The antibacterial and antifungal activities of some derivatives have been demonstrated, with promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans . The synthesis methods employed also highlight the advantages of high yields, short reaction times, and easy separation of catalysts and products, which are important for practical applications .

Safety And Hazards

特性

IUPAC Name |

3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZONBZFTQTRBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=C(N2CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650370 |

Source

|

| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |

CAS RN |

701298-97-7 |

Source

|

| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。